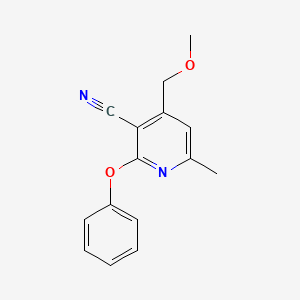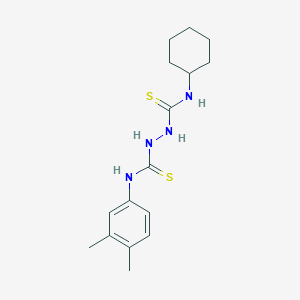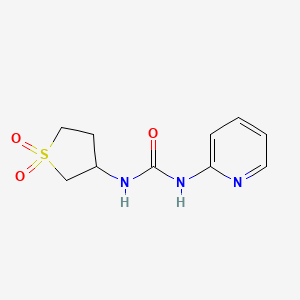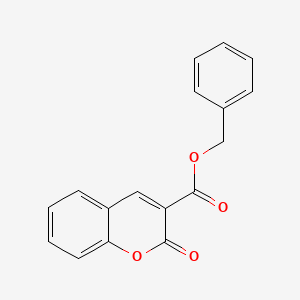
4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a methoxymethyl group, a phenoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with 4-hydroxybenzoic acid . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like refluxing, purification through distillation, and crystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
Comparison: 4-(Methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile is unique due to its specific combination of functional groups and its pyridine ring structure. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-phenoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O2/c1-11-8-12(10-18-2)14(9-16)15(17-11)19-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 |
InChI Key |
MNTZTRGRWFUXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC2=CC=CC=C2)C#N)COC |
solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(4-ethoxyphenyl)-5'-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11096417.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B11096426.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11096438.png)
![(3E,3'E)-3,3'-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one)](/img/structure/B11096442.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11096450.png)
![Bis[2-(6-methylpyridin-3-yl)ethyl]phosphinic acid](/img/structure/B11096456.png)
![Nicotinic acid (7-methoxy-2-oxo-benzo[1,3]oxathiol-5-ylmethylene)-hydrazide](/img/structure/B11096462.png)
![4-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine](/img/structure/B11096466.png)

![3-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione](/img/structure/B11096485.png)
![2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11096497.png)
![5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11096502.png)

